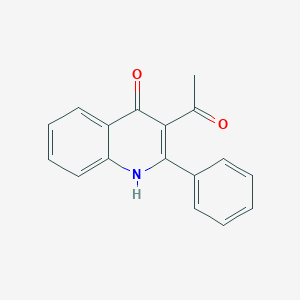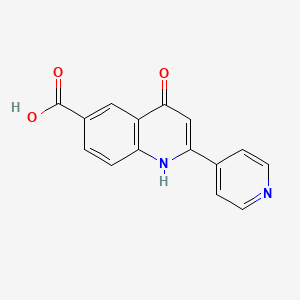
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanenitrile group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with butanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the quinoline derivative reacts with butanenitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds also contain a heterocyclic ring and are known for their diverse pharmacological properties.
Uniqueness
Its combination of a quinoline moiety with a butanenitrile group sets it apart from other similar compounds .
Properties
CAS No. |
58898-46-7 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-5-yl)oxy]butanenitrile |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-13-6-5-7-14(19-11-4-3-10-16)12(13)8-9-15(17)18/h5-7H,2-4,8-9,11H2,1H3 |
InChI Key |
FNYSVNCNZZXJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC=C2OCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)

![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)





![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
